molecular formula C19H22FNO3 B2753304 3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide CAS No. 1797881-84-5

3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide

Cat. No.: B2753304
CAS No.: 1797881-84-5
M. Wt: 331.387
InChI Key: XAERYJPWISHQBS-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide is a synthetic organic compound with the molecular formula C19H22FNO3 and a molecular weight of 331.387 g/mol

Preparation Methods

The synthesis of 3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-fluoro-4-methoxybenzoic acid with an appropriate amine under suitable conditions.

    Introduction of the Phenylbutyl Group: The phenylbutyl group can be introduced through a nucleophilic substitution reaction, where the amine group of the benzamide reacts with a phenylbutyl halide.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide core or the phenylbutyl group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Medicine: The compound could be explored for its potential therapeutic properties, such as its activity against specific diseases or conditions.

    Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide can be compared with other similar compounds, such as:

    3-fluoro-4-methoxybenzeneboronic acid: This compound shares the fluorine and methoxy substituents but differs in the presence of a boronic acid group instead of the benzamide moiety.

    3-fluoro-4-methoxy-N-(2-methylpropyl)benzamide: This compound has a similar benzamide core but differs in the alkyl substituent attached to the nitrogen atom.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to these similar compounds.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3/c1-4-19(24-3,15-8-6-5-7-9-15)13-21-18(22)14-10-11-17(23-2)16(20)12-14/h5-12H,4,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAERYJPWISHQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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